molecular formula C26H33NO5 B1669575 CP-868388 CAS No. 702681-67-2

CP-868388

Cat. No.: B1669575
CAS No.: 702681-67-2
M. Wt: 439.5 g/mol
InChI Key: CSLFIHDRJSTULR-JOCHJYFZSA-N
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Description

CP-868388 is a multifunctional compound with reported activity in two distinct pharmacological contexts:

  • PPARα Agonism: this compound is a potent, selective, and orally active peroxisome proliferator-activated receptor alpha (PPARα) agonist. It exhibits a Ki value of 10.8 nM for PPARα, with minimal affinity for PPARβ (Ki = 3.47 μM) and PPARγ . In vivo, it reduces plasma triglycerides by ~50% at 3 mg/kg in mice and demonstrates anti-inflammatory effects .
  • β-Catenin/BCL9 Interaction Inhibition: this compound also disrupts the β-catenin/BCL9 protein-protein interaction (PPI), a key node in the Wnt/β-catenin signaling pathway. It shows a Ki of 1.18 ± 0.212 μM in AlphaScreen assays but lacks inhibitory activity on canonical Wnt signaling transactivation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-868388 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One of the methods involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to prepare a mother liquor with a concentration of 40 mg/mL . Further details on the specific synthetic routes and reaction conditions are proprietary and may require consultation with specialized chemical databases or suppliers.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards. Specific details on industrial production methods are often proprietary and may require access to industrial chemical production resources.

Chemical Reactions Analysis

Types of Reactions

CP-868388 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CP-868388 has a wide range of scientific research applications, including:

Mechanism of Action

CP-868388 exerts its effects by selectively activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. The activation of PPARα leads to the recruitment of coactivators such as SRC-1 and PGC-1α, resulting in the transcriptional activation of target genes. This mechanism contributes to the compound’s hypolipidemic and anti-inflammatory activities .

Comparison with Similar Compounds

PPARα Agonists

CP-868388 is compared to other PPARα activators based on selectivity, potency, and transcriptomic effects:

Compound Ki (PPARα) Selectivity (vs. PPARβ/γ) Key Findings References
This compound 10.8 nM High (Ki >3 μM for β/γ) Reduces triglycerides by 50% at 3 mg/kg in mice; anti-inflammatory effects.
Fenofibrate ~1 μM Moderate Widely used hypolipidemic agent; activates lipid metabolism pathways.
WY-14,643 ~5 μM Moderate Potent inducer of peroxisome proliferation; modulates xenobiotic metabolism.
CP-775146 N/A High Mitigates obesity-induced liver damage; clusters with this compound in transcriptomic analyses.
CP-865520 N/A High Similar transcriptomic suppression of lipid metabolism pathways as this compound.

Key Insights :

  • Selectivity: this compound outperforms fenofibrate and WY-14,643 in PPARα selectivity, reducing off-target effects .
  • Transcriptomic Effects : this compound, CP-775146, and CP-865520 form a distinct cluster in hepatic transcriptome analyses, suppressing pathways like steroid biosynthesis and acylglycerol metabolism, unlike legacy PFAS compounds .

β-Catenin/BCL9 PPI Inhibitors

This compound and its derivatives are compared based on structural optimization and inhibitory activity:

Compound Ki/IC50 Structural Features Key Improvements Over this compound References
This compound 1.18 μM 3-Phenylpiperidine scaffold Baseline activity; selective for β-catenin/BCL7.
CPPAA-30 3.6 μM Optimized phenylpiperidine derivatives Enhanced binding affinity in cellular assays.
ZW4864 N/A Modified side chains for solubility Improved pharmacokinetic properties.
Compound 10 0.72 μM 3-Phenylpiperidine with fluorinated groups Higher potency (IC50 = 0.72 μM) in FP assays.
Quercetin ~10 μM Flavonoid backbone Natural inhibitor; serves as a structural template.

Key Insights :

  • Structural Optimization : Derivatives like CPPAA-30 and ZW4864 retain the core piperidine scaffold but improve solubility and binding kinetics .
  • Potency : Compound 10 achieves sub-micromolar IC50 values, highlighting the impact of fluorinated substituents .

Biological Activity

CP-868388 is a small-molecule inhibitor that selectively targets the interaction between β-catenin and BCL9, a crucial component of the Wnt/β-catenin signaling pathway. This pathway is integral to various biological processes, including cell proliferation, differentiation, and tissue homeostasis. Dysregulation of this pathway has been implicated in several cancers, making this compound a significant compound for therapeutic exploration.

This compound functions by disrupting the β-catenin/BCL9 protein-protein interaction (PPI), which is essential for the transcriptional activity of β-catenin. This inhibition prevents β-catenin from activating target genes associated with tumor growth and progression.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of this compound can enhance its inhibitory potency and selectivity. Notably, the development of its derivative ZW4864 has shown improved activity with an IC50 value of 1.2 μM against the β-catenin/BCL9 interaction . The introduction of various substituents, such as piperazine and cyclopropyl groups, has been shown to enhance both the activity and selectivity of these compounds .

Biological Activity Data

CompoundTarget InteractionIC50 (μM)Biological Effect
This compoundβ-catenin/BCL9N/AInitial inhibitor with selective activity
ZW4864β-catenin/BCL91.2Disrupts PPI in HCT116 cells; reduces tumor growth
C-1β-catenin/BCL9N/AInhibits colorectal cancer cell proliferation
C-2β-catenin/BCL9N/AEffective in patient-derived xenograft models

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound and its derivatives in various cancer models:

  • Triple-Negative Breast Cancer : In patient-derived xenograft models, ZW4864 demonstrated significant tumor growth inhibition while maintaining high oral bioavailability and tolerability in mice .
  • Colorectal Cancer : High-throughput screening identified lead compounds (C-1 and C-2) that effectively inhibited the β-catenin/BCL9 interaction, leading to reduced proliferation of colorectal cancer cells .
  • HCT116 Cell Line Studies : Co-immunoprecipitation assays showed that ZW4864 could disrupt the β-catenin/BCL9 interaction in a concentration-dependent manner without affecting other interactions like β-catenin/E-cadherin .

Q & A

Basic Research Questions

Q. What is the primary mechanistic target of CP-868388, and how has this been validated experimentally?

this compound exhibits dual reported mechanisms: (1) as a selective PPARα agonist with a Ki of 10.8 nM for PPARα and negligible activity for PPARβ/γ , and (2) as an inhibitor of the β-catenin/BCL9 protein-protein interaction (PPI) with a Ki of 1.18 ± 0.212 μM in AlphaScreen assays . These targets were validated using competitive binding assays (e.g., AlphaScreen for β-catenin/BCL9 , fluorescence polarization for PPARα ). Researchers should verify target specificity using orthogonal assays such as surface plasmon resonance (SPR) or co-immunoprecipitation for PPIs, and transactivation assays for PPAR activity.

Q. Which structural features of this compound are critical for its activity, and how were these identified?

The 3-phenylpiperidine scaffold and substituents like the 4-isopropylbenzyloxy group are critical for binding. Structure-activity relationship (SAR) studies revealed that modifications to the piperidine ring (e.g., CPPAA-30, a derivative of this compound) improved β-catenin/BCL9 inhibition (Ki = 3.6 μM in AlphaScreen) . For PPARα agonism, the carboxylic acid moiety and stereochemistry are essential, as shown by reduced activity in enantiomeric analogs .

Q. What experimental models have been used to assess this compound's efficacy in lipid metabolism studies?

Preclinical studies utilized in vitro models (e.g., hepatocyte cultures for PPARα activation ) and in vivo rodent models of dyslipidemia. This compound demonstrated hypolipidemic effects by reducing triglycerides and LDL cholesterol, likely via PPARα-mediated upregulation of fatty acid oxidation genes . However, no clinical data are reported, highlighting a gap in translational research .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported mechanisms (PPARα vs. β-catenin/BCL9 inhibition)?

Contradictions arise from divergent studies: PPARα agonism is linked to metabolic effects , while β-catenin/BCL9 inhibition suggests anticancer potential . To clarify:

  • Perform target engagement assays (e.g., cellular thermal shift assays) to confirm binding to both targets in the same model.
  • Use genetic knockout models (e.g., PPARα⁻/⁻ or β-catenin⁻/⁻ cells) to isolate mechanistic contributions .
  • Note that this compound failed to inhibit canonical Wnt signaling in cell-based assays despite disrupting β-catenin/BCL9 in vitro, suggesting context-dependent activity .

Q. What strategies optimize this compound's pharmacokinetic (PK) profile for in vivo studies?

While PK data are limited, structural analogs like CPPAA-30 and ZW4864 (derived from this compound) improved solubility and bioavailability via:

  • Scaffold hopping : Replacing the piperidine ring with bicyclic systems .
  • Prodrug modifications : Esterification of the carboxylic acid group to enhance oral absorption .
  • Formulation : Use of lipid-based carriers to improve solubility, as suggested for PPAR agonists .

Q. How should researchers design experiments to evaluate this compound's anti-inflammatory effects in complex disease models?

  • In vitro : Measure cytokine suppression (e.g., TNF-α, IL-6) in macrophages treated with this compound and PPARα/β-catenin pathway inhibitors .
  • In vivo : Use diet-induced obesity models to assess metabolic inflammation or colitis models (e.g., DSS-induced) to test NF-κB/PPARγ cross-talk .
  • Multi-omics : Combine transcriptomics (RNA-seq for PPARα targets) and proteomics (β-catenin interactome analysis) to dissect mechanisms .

Q. Methodological Considerations

Q. What are the limitations of current assays for studying this compound's dual mechanisms?

  • AlphaScreen/FP assays : High-throughput but may not reflect cellular complexity (e.g., nuclear translocation of β-catenin) .
  • PPAR transactivation assays : Overexpression systems may exaggerate agonism; endogenous models are preferable .
  • Off-target risks : Screen against related receptors (e.g., other nuclear receptors) using panels like Eurofins’ CEREP .

Q. How can researchers address the lack of clinical data for this compound?

  • Repurpose existing analogs : CPPAA-30 and ZW4864 have better PK profiles and could be prioritized .
  • Collaborate with industry : Partner with pharma entities to access proprietary datasets on PPARα agonists .
  • Leverage public databases : Mine Gene Expression Omnibus (GEO) for PPARα/β-catenin signatures in human tissues.

Properties

IUPAC Name

2-methyl-2-[3-[(3S)-1-[(4-propan-2-ylphenyl)methoxycarbonyl]piperidin-3-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO5/c1-18(2)20-12-10-19(11-13-20)17-31-25(30)27-14-6-8-22(16-27)21-7-5-9-23(15-21)32-26(3,4)24(28)29/h5,7,9-13,15,18,22H,6,8,14,16-17H2,1-4H3,(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLFIHDRJSTULR-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044034
Record name (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702681-67-2
Record name CP-868388
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702681672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(3-(1-((4-Isopropylbenzyloxy)carbonyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid
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Record name CP-868388
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Synthesis routes and methods I

Procedure details

A mixture of 3-[3-(1-Benzyloxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester (1.07 g, 2.02 mmol), potassium carbonate (0.56 g, 4.04 mmol), methanol (15 mL) and water (3 mL) was heated at reflux for 3 h, cooled to room temperature and concentrated under reduced pressure. The resulting residue was taken up in water (150 mL), acidified with 1N aqueous hydrochloric acid and extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resultant oil was eluted through a 20 g plug of silica with 300 mL methylene chloride then 300 mL ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to yield 835 mg (94%) of 3-[3-(1-carboxy-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester as a clear glassy solid.
Name
3-[3-(1-Benzyloxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-[3-(1-ethoxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester (6.23 g, 13.32 mmol), potassium carbonate (3.68 g, 26.64 mmol), methanol (100 mL) and water (20 mL) was heated at reflux for 3 h, cooled to room temperature and concentrated under reduced pressure. The resulting residue was taken up in water (250 mL), acidified with 1N aqueous hydrochloric acid and extracted with ethyl acetate (2×200 mL). The combined organic extracts were washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered, concentrated under reduced pressure to provide 5.86 g (99%) of 3-[3-(1-carboxy-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester as a clear glassy solid.
Name
3-[3-(1-ethoxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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